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Abstract
These application notes provide a detailed protocol for the total synthesis of Neomethymycin, a

12-membered macrolide antibiotic, utilizing methyl (R)-(+)-lactate as a chiral starting material.

The synthesis of the aglycone, Neomethynolide, is achieved through a convergent approach

involving the preparation of two key fragments, followed by their coupling, macrolactonization,

and subsequent glycosylation with D-desosamine and final oxidative tailoring. This document

outlines the strategic bond disconnections, key reactions, and detailed experimental

procedures.

Introduction
Neomethymycin is a member of the methymycin family of macrolide antibiotics, which are of

significant interest due to their antibacterial properties. The use of readily available and

inexpensive chiral building blocks is a cornerstone of efficient and scalable total synthesis.

Methyl (R)-(+)-lactate serves as an excellent chiral pool starting material for the

stereocontrolled synthesis of complex natural products like Neomethymycin.[1][2] Its inherent

stereocenter provides a foundation for establishing the multiple chiral centers present in the

target molecule. The synthetic strategy presented herein focuses on a convergent assembly of

the neomethynolide core, followed by glycosylation to yield Neomethymycin.
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Overall Synthetic Strategy
The retrosynthetic analysis of Neomethymycin reveals the aglycone, Neomethynolide, and the

deoxy sugar, D-desosamine. Neomethynolide can be disconnected at the ester linkage to its

seco-acid. This seco-acid is then further broken down into two key fragments: a C1-C9

fragment and a C10-C15 fragment. This convergent approach allows for the parallel synthesis

of these fragments, increasing overall efficiency. Methyl (R)-(+)-lactate will be utilized as the

chiral precursor for the synthesis of the C1-C9 fragment, leveraging stereoselective aldol

reactions to install the required stereocenters.
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Caption: Retrosynthetic analysis of Neomethymycin.

Experimental Protocols
Part 1: Synthesis of the C1-C9 Fragment from Methyl
(R)-(+)-lactate
The initial steps involve the conversion of methyl (R)-(+)-lactate into a chiral ketone, which will

serve as a key building block for subsequent aldol reactions to construct the C1-C9 carbon

chain with the desired stereochemistry.

1.1 Protection of Methyl (R)-(+)-lactate

Reaction: The hydroxyl group of methyl (R)-(+)-lactate is protected, for example, as a

benzyl ether, to prevent unwanted side reactions in subsequent steps.

Protocol:
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To a solution of methyl (R)-(+)-lactate (1.0 eq) in anhydrous dichloromethane (DCM) at 0

°C, add benzyl 2,2,2-trichloroacetimidate (1.5 eq) and a catalytic amount of

trifluoromethanesulfonic acid (0.05 eq).

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

Quench the reaction with saturated aqueous sodium bicarbonate solution.

Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous

sodium sulfate, and concentrate under reduced pressure.

Purify the crude product by flash column chromatography to afford the protected methyl

lactate.

1.2 Conversion to a Chiral Ketone

Reaction: The protected methyl lactate is converted to a chiral ethyl ketone via reaction with

an organometallic reagent.

Protocol:

To a solution of the protected methyl lactate (1.0 eq) in anhydrous tetrahydrofuran (THF)

at -78 °C, add a solution of ethylmagnesium bromide (1.2 eq) in THF dropwise.

Stir the reaction mixture at -78 °C for 2 hours.

Quench the reaction with saturated aqueous ammonium chloride solution.

Allow the mixture to warm to room temperature and extract with ethyl acetate.

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography.

1.3 Stereoselective Aldol Reaction
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Reaction: A boron-mediated anti-aldol reaction is employed to couple the chiral ketone with a

suitable aldehyde, establishing the stereocenters at C4 and C5 of the Neomethynolide

backbone.

Protocol:

To a solution of the chiral ketone (1.0 eq) in anhydrous DCM at -78 °C, add

dicyclohexylboron triflate (1.2 eq) and triethylamine (1.5 eq).

Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 2

hours to form the enol borinate.

Cool the reaction mixture back to -78 °C and add the desired aldehyde (e.g., a protected

3-butenal derivative, 1.1 eq) dropwise.

Stir at -78 °C for 3 hours and then at 0 °C for 1 hour.

Quench the reaction by adding a mixture of methanol and saturated aqueous ammonium

chloride.

Extract the mixture with DCM, wash the combined organic layers with brine, dry over

anhydrous sodium sulfate, and concentrate.

Purify the aldol adduct by flash column chromatography.

Further standard functional group manipulations, including protection of the newly formed

hydroxyl group and oxidative cleavage of the lactate auxiliary, will yield the C1-C9 fragment as

a carboxylic acid or a suitable derivative for coupling.

Part 2: Synthesis of the C10-C15 Fragment
The C10-C15 fragment can be synthesized from commercially available starting materials, for

instance, through asymmetric allylation or aldol reactions to install the stereocenters at C12

and C13.

Part 3: Fragment Coupling, Macrolactonization, and
Final Steps
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3.1 Fragment Coupling

Reaction: The C1-C9 carboxylic acid fragment is coupled with the C10-C15 alcohol fragment

using a suitable esterification method, such as the Yamaguchi esterification, to form the

seco-acid of Neomethynolide.

Protocol (Yamaguchi Esterification):

To a solution of the C1-C9 carboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine

(2.5 eq) and 2,4,6-trichlorobenzoyl chloride (1.2 eq).

Stir the mixture at room temperature for 2 hours.

In a separate flask, dissolve the C10-C15 alcohol fragment (1.1 eq) and 4-

dimethylaminopyridine (DMAP, 3.0 eq) in anhydrous toluene.

Add the activated acid solution to the alcohol solution via cannula at room temperature

and stir for 12 hours.

Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with

ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify the coupled product by flash column chromatography.

3.2 Macrolactonization

Reaction: The seco-acid is cyclized to form the 12-membered macrolactone ring of

Neomethynolide, again often employing the Yamaguchi protocol under high dilution

conditions to favor intramolecular cyclization.

Protocol (Yamaguchi Macrolactonization):

Prepare a solution of the deprotected seco-acid in a large volume of anhydrous toluene

(typically 0.001-0.005 M).
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Add triethylamine (3.0 eq) and 2,4,6-trichlorobenzoyl chloride (1.5 eq) and stir at room

temperature for 2 hours.

Slowly add this solution via a syringe pump over several hours to a refluxing solution of

DMAP (5.0 eq) in a large volume of anhydrous toluene.

After the addition is complete, continue to reflux for an additional 2 hours.

Cool the reaction mixture to room temperature, filter, and concentrate under reduced

pressure.

Purify the crude macrolactone by flash column chromatography.

3.3 Glycosylation

Reaction: The hydroxyl group at C5 of Neomethynolide is glycosylated with a protected

derivative of D-desosamine, typically using a glycosyl donor such as a trichloroacetimidate

under Lewis acidic conditions.

Protocol:

To a solution of Neomethynolide (1.0 eq) and the D-desosamine trichloroacetimidate

donor (1.5 eq) in anhydrous DCM at -40 °C, add a catalytic amount of trimethylsilyl

trifluoromethanesulfonate (TMSOTf, 0.1 eq).

Stir the reaction at -40 °C for 2 hours.

Quench the reaction with saturated aqueous sodium bicarbonate solution.

Warm the mixture to room temperature and extract with DCM.

Dry the combined organic layers over anhydrous sodium sulfate and concentrate.

Purify the glycosylated product by flash column chromatography.

3.4 Final Oxidation
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Reaction: The final step involves a stereoselective oxidation at C12 to introduce the hydroxyl

group, completing the synthesis of Neomethymycin. This can be achieved using various

oxidizing agents.

Protocol:

Deprotect the glycosylated intermediate.

Perform a targeted oxidation, for example, using a chemoenzymatic approach with a

specific P450 monooxygenase or a chemical oxidant known for selective hydroxylation.

Data Presentation
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Step Reaction
Starting
Material

Product Reagents Yield (%)

1.1
Benzyl

Protection

Methyl (R)-

(+)-lactate

O-benzyl-

methyl (R)-

lactate

Benzyl 2,2,2-

trichloroaceti

midate, TfOH

~90

1.2
Ketone

Formation

O-benzyl-

methyl (R)-

lactate

Chiral Ethyl

Ketone
EtMgBr ~85

1.3
Aldol

Reaction

Chiral Ethyl

Ketone
Aldol Adduct

Dicyclohexylb

oron triflate,

Et3N,

Aldehyde

>80 (anti:syn

>20:1)

3.1
Fragment

Coupling

C1-C9 Acid,

C10-C15

Alcohol

Seco-acid

Precursor

2,4,6-

Trichlorobenz

oyl chloride,

Et3N, DMAP

~75

3.2
Macrolactoniz

ation
Seco-acid

Neomethynoli

de

2,4,6-

Trichlorobenz

oyl chloride,

Et3N, DMAP

~60

3.3 Glycosylation
Neomethynoli

de

Glycosylated

Intermediate

D-

desosamine

trichloroaceti

midate,

TMSOTf

~70

3.4 Oxidation
Glycosylated

Intermediate

Neomethymy

cin

Oxidizing

Agent
Variable

Note: Yields are approximate and may vary depending on the specific substrates and reaction

conditions.
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Caption: Synthetic workflow for Neomethymycin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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